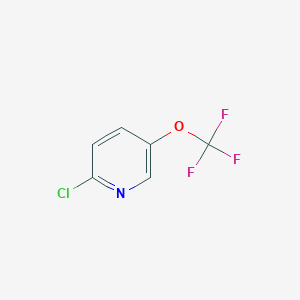

2-Chloro-5-(trifluoromethoxy)pyridine

Beschreibung

The exact mass of the compound 2-Chloro-5-(trifluoromethoxy)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-(trifluoromethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(trifluoromethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-5-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONLSAHALFQCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621374 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206972-45-3 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-chloro-5-(trifluoromethoxy)pyridine, a valuable building block in medicinal and agrochemical research, starting from the readily available precursor, 3-picoline. This document details the multi-step synthesis, offering specific experimental protocols, quantitative data for each transformation, and visual representations of the synthetic route.

Introduction

The introduction of a trifluoromethoxy (-OCF3) group into heterocyclic scaffolds is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This guide outlines a robust, five-step synthetic sequence to access 2-chloro-5-(trifluoromethoxy)pyridine from 3-picoline. The overall strategy involves the initial formation of 2-chloro-5-methylpyridine, followed by functional group manipulations at the 5-position to install the desired trifluoromethoxy group.

The synthetic pathway can be summarized as follows:

-

N-Oxidation: 3-Picoline is oxidized to 3-picoline N-oxide.

-

Chlorination: 3-Picoline N-oxide is chlorinated to yield 2-chloro-5-methylpyridine.

-

Nitration: The methyl group of 2-chloro-5-methylpyridine is converted to a nitro group to form 2-chloro-5-nitropyridine.

-

Reduction: The nitro group is reduced to an amino group, yielding 2-chloro-5-aminopyridine.

-

Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction to give 2-chloro-5-hydroxypyridine.

-

Trifluoromethoxylation: The final step involves the trifluoromethoxylation of the hydroxyl group to afford the target compound, 2-chloro-5-(trifluoromethoxy)pyridine.

This guide will provide detailed experimental procedures and associated data for each of these transformations.

Synthetic Pathway Overview

Figure 1: Overall synthetic route from 3-Picoline to 2-Chloro-5-(trifluoromethoxy)pyridine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including reaction conditions and yields, are summarized in the subsequent tables.

Step 1: Synthesis of 3-Picoline N-Oxide

The initial step involves the N-oxidation of 3-picoline, typically using hydrogen peroxide in acetic acid.

Experimental Protocol: To a stirred solution of 3-picoline (1.0 eq) in glacial acetic acid, 30% hydrogen peroxide (1.2 eq) is added dropwise at a temperature maintained below 30°C. The reaction mixture is then heated to 70-80°C and stirred for 24 hours. After cooling to room temperature, the excess acetic acid and water are removed under reduced pressure. The residue is then purified by vacuum distillation to afford 3-picoline N-oxide as a crystalline solid.[1]

Step 2: Synthesis of 2-Chloro-5-methylpyridine

The chlorination of 3-picoline N-oxide can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice.

Experimental Protocol: 3-Picoline N-oxide (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0-5°C, and phosphorus oxychloride (2.0 eq) is added dropwise, maintaining the temperature below 10°C. A hindered amine base, such as diisopropylamine (2.0 eq), is then added concurrently. The reaction mixture is stirred at 0-5°C for several hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water, and the product is extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation.[2]

Step 3: Synthesis of 2-Chloro-5-nitropyridine

The nitration of 2-chloro-5-methylpyridine is a key step to introduce a functional group that can be further transformed. This is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol: 2-Chloro-5-methylpyridine (1.0 eq) is added portion-wise to concentrated sulfuric acid at a temperature below 20°C. The mixture is cooled to 0-5°C, and a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then slowly warmed to 60°C and held for several hours until the reaction is complete (monitored by TLC or GC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 4: Synthesis of 2-Chloro-5-aminopyridine

The reduction of the nitro group to an amine is a standard transformation, often accomplished with a metal in an acidic medium.

Experimental Protocol: To a stirred suspension of iron powder (5.0 eq) in glacial acetic acid, a solution of 2-chloro-5-nitropyridine (1.0 eq) in acetic acid is added portion-wise at room temperature. The reaction is exothermic and the temperature may rise to around 80°C. After the initial exotherm subsides, the mixture is stirred at 40-50°C for 2 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate to a pH of 8. The product is then extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 2-chloro-5-aminopyridine.[3]

Step 5: Synthesis of 2-Chloro-5-hydroxypyridine

The conversion of the amino group to a hydroxyl group is achieved via a diazotization reaction followed by hydrolysis.

Experimental Protocol: 2-Chloro-5-aminopyridine (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the mixture is stirred at this temperature for 1 hour. The reaction mixture is then slowly heated to 80-90°C and maintained at this temperature until the evolution of nitrogen gas ceases. After cooling, the solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide), and the precipitated 2-chloro-5-hydroxypyridine is collected by filtration, washed with cold water, and dried.

Step 6: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine

The final step is the trifluoromethoxylation of the hydroxyl group. Modern electrophilic trifluoromethoxylating reagents, such as Togni's reagent II, are effective for this transformation on heteroaromatic alcohols.

Experimental Protocol: In a reaction vessel under an inert atmosphere, 2-chloro-5-hydroxypyridine (1.0 eq) and Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.5 eq) are dissolved in a suitable solvent such as nitromethane. The reaction mixture is heated to 80-100°C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 2-chloro-5-(trifluoromethoxy)pyridine.[3][4]

Quantitative Data Summary

The following tables summarize the typical reaction conditions and yields for each step in the synthesis.

Table 1: Synthesis of Intermediates

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | 3-Picoline | 3-Picoline N-Oxide | H₂O₂ (30%), Acetic Acid, 70-80°C, 24h | 70-80[1] |

| 2 | 3-Picoline N-Oxide | 2-Chloro-5-methylpyridine | POCl₃, Diisopropylamine, CH₂Cl₂, 0°C to rt | 60-70[2] |

| 3 | 2-Chloro-5-methylpyridine | 2-Chloro-5-nitropyridine | Fuming HNO₃, H₂SO₄, 0-60°C | 80-90 |

| 4 | 2-Chloro-5-nitropyridine | 2-Chloro-5-aminopyridine | Fe, Acetic Acid, rt to 50°C, 2h | 85-95[3] |

| 5 | 2-Chloro-5-aminopyridine | 2-Chloro-5-hydroxypyridine | NaNO₂, H₂SO₄/H₂O, 0-90°C | 60-70 |

Table 2: Final Trifluoromethoxylation Step

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 6 | 2-Chloro-5-hydroxypyridine | 2-Chloro-5-(trifluoromethoxy)pyridine | Togni's Reagent II, Nitromethane, 80-100°C | 50-70[3][4] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the key transformations.

Figure 2: Diazotization of 2-Chloro-5-aminopyridine.

Figure 3: Trifluoromethoxylation using Togni's Reagent.

Conclusion

This technical guide has detailed a practical synthetic route for the preparation of 2-chloro-5-(trifluoromethoxy)pyridine from 3-picoline. The described multi-step synthesis involves well-established chemical transformations, for which detailed experimental protocols and expected yields have been provided. The successful implementation of this pathway will enable researchers to access this valuable fluorinated building block for applications in drug discovery and agrochemical development. It is important to note that all experimental work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, as many of the reagents and intermediates are hazardous.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Togni Reagent II - Enamine [enamine.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethoxy)pyridine

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-5-(trifluoromethoxy)pyridine, a fluorinated pyridine derivative of interest to researchers and professionals in chemical synthesis and drug development. This document details its chemical identity, physical characteristics, and spectroscopic data, supported by relevant experimental protocols.

Chemical Identity and Properties

2-Chloro-5-(trifluoromethoxy)pyridine is a colorless oil at room temperature.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position.

Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethoxy)pyridine

| Property | Value | Source |

| CAS Number | 1206972-45-3 | [1] |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Physical Form | Colorless Oil | [1] |

| Boiling Point | 41-43 °C at 15-20 Torr (mbar) | [1] |

| Density (Predicted) | 1.463 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -3.55 ± 0.10 | [1] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported.[1]

Table 2: Spectroscopic Data for 2-Chloro-5-(trifluoromethoxy)pyridine

| Technique | Parameters | Results |

| ¹H NMR | CDCl₃, 300 MHz | δ = 8.35 (s, 1H), 7.55 (d, J=8.7Hz, 1H), 7.41 (d, J=8.7Hz, 1H) |

| ¹³C NMR | CDCl₃, 75 MHz | δ = 149.3, 142.7, 140.1, 131.3, 125.1, 120.2 (q, J=259Hz) |

| Mass Spec. (EI) | Electron Ionization | m/z = 197 [M⁺], 162 [M⁺-Cl] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of 2-Chloro-5-(trifluoromethoxy)pyridine.

A reported protocol involves the purification of the crude product through a series of extraction and distillation steps.[1]

Protocol:

-

Reaction Quenching: Upon completion of the synthesis reaction, the mixture is cooled to 0 °C.

-

Dissolution: The cooled mixture is dissolved in 100 mL of dichloromethane.

-

Washing: The reaction is subsequently quenched with 100 mL of a saturated aqueous sodium bicarbonate solution followed by 50 mL of a 20% potassium fluoride solution.

-

Extraction: The aqueous layer is extracted twice with 50 mL portions of dichloromethane.

-

Drying: The organic layers from the extractions are combined and dried using anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed by distillation under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation at a pressure of 20 mbar to yield the final product, 2-chloro-5-(trifluoromethoxy)pyridine, as a colorless oil.[1]

The following are general protocols for obtaining the spectroscopic data used to characterize the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H NMR).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

-

-

Mass Spectrometry (MS):

-

A sample of the compound is introduced into the mass spectrometer.

-

For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The mass-to-charge ratio (m/z) of the resulting ions is analyzed and detected.

-

The resulting mass spectrum shows the molecular ion peak [M⁺] and various fragment ion peaks.[1]

-

Visualized Workflow

The following diagram illustrates the experimental workflow for the purification of 2-Chloro-5-(trifluoromethoxy)pyridine.

Caption: Purification workflow for 2-Chloro-5-(trifluoromethoxy)pyridine.

References

2-Chloro-5-(trifluoromethoxy)pyridine CAS number and molecular weight

A Note on the Requested Compound: This technical guide focuses on 2-Chloro-5-(trifluoromethyl)pyridine. Extensive searches did not yield specific information on "2-Chloro-5-(trifluoromethoxy)pyridine," suggesting it is a less common or differently indexed compound. The following data pertains to the closely related and industrially significant 2-Chloro-5-(trifluoromethyl)pyridine.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, synthesis, and applications of 2-Chloro-5-(trifluoromethyl)pyridine.

Core Compound Identification

| Identifier | Value |

| CAS Number | 52334-81-3[1][2][3] |

| Molecular Formula | C6H3ClF3N[2][4] |

| Molecular Weight | 181.54 g/mol [1][2][4] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine[2] |

| Synonyms | CTF |

Physicochemical and Safety Data

The following table summarizes key physicochemical properties and safety information for 2-Chloro-5-(trifluoromethyl)pyridine.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or crystal | [3][5] |

| Melting Point | 32-34 °C | [1][6] |

| Boiling Point | 171.6±35.0 °C at 760 mmHg | [6] |

| Density | 1.417 g/mL at 25 °C | [1] |

| Purity | Typically >97.0% (GC) | |

| Solubility | Soluble in organic solvents, slightly soluble in water | [4] |

| Hazard Statements | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |

Synthesis and Experimental Protocols

2-Chloro-5-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][8] Several synthetic routes have been developed, with a common method involving the chlorination and fluorination of 3-picoline (3-methylpyridine).

A general experimental workflow for a multi-step synthesis starting from 3-picoline is outlined below. This process involves the initial chlorination of the methyl group, followed by fluorination and subsequent chlorination of the pyridine ring.

Experimental Protocol Example: Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine

This method describes the selective preparation of 2-chloro-5-(trifluoromethyl)pyridine by the chlorination of 3-(trifluoromethyl)pyridine.

-

Reaction Setup: The reaction is typically carried out in the vapor phase at a temperature range of 300°C to 450°C.

-

Reagents: 3-(Trifluoromethyl)pyridine and chlorine gas are used as the primary reactants. The molar ratio of chlorine to 3-(trifluoromethyl)pyridine is a critical parameter, with a range of 1 to 6 moles of chlorine per mole of the pyridine derivative being common.

-

Procedure: The reactants are introduced into a heated reactor. The residence time is generally kept short, on the order of seconds.

-

Product Isolation: The product mixture, containing 2-chloro-5-(trifluoromethyl)pyridine, unreacted starting material, and by-products such as 2-chloro-3-(trifluoromethyl)pyridine, is then cooled and separated, often using techniques like distillation.

Applications in Research and Development

2-Chloro-5-(trifluoromethyl)pyridine is a versatile building block in organic synthesis, primarily utilized in the production of:

-

Agrochemicals: It is a key intermediate for herbicides such as fluazifop and fungicides.[2] The trifluoromethyl group often enhances the efficacy and metabolic stability of the final active ingredient.

-

Pharmaceuticals: The incorporation of the trifluoromethylpyridine moiety into molecules can improve their pharmacological properties, including bioavailability and potency.[2]

Biological Activity and Signaling Pathways

While 2-Chloro-5-(trifluoromethyl)pyridine itself is not typically the final active molecule, its derivatives have shown biological activity. The trifluoromethyl group is known to influence binding affinity and selectivity in enzyme interactions.[2] However, specific signaling pathways directly modulated by 2-Chloro-5-(trifluoromethyl)pyridine are not extensively documented in the available literature, as its primary role is that of a synthetic intermediate. Research on the biological activities of its downstream products would provide more insight into specific molecular targets and pathways. For instance, some pyridine-containing compounds have demonstrated antimicrobial and antiviral activities.

References

- 1. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 [smolecule.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 4. Buy 2-Chloro-5-(Trifluoromethyl)pyridine at Affordable Price, High-Quality Chemical Intermediate [forecastchemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3 | Chemsrc [chemsrc.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-5-(trifluoromethoxy)pyridine: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 2-Chloro-5-(trifluoromethoxy)pyridine. It is important to note that publicly accessible, peer-reviewed spectroscopic data specifically for 2-Chloro-5-(trifluoromethoxy)pyridine is limited. However, extensive data is available for the structurally analogous compound, 2-Chloro-5-(trifluoromethyl)pyridine . This document will present the available data for this closely related analogue to serve as a valuable reference point. The fundamental principles and general experimental protocols outlined herein are broadly applicable to the spectroscopic analysis of novel pyridine derivatives.

Spectroscopic Data Summary for 2-Chloro-5-(trifluoromethyl)pyridine

The following tables summarize the available quantitative spectroscopic data for 2-Chloro-5-(trifluoromethyl)pyridine.

Table 1: ¹H NMR Data for 2-Chloro-5-(trifluoromethyl)pyridine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.689 | s | H-6 |

| 7.904 | d | H-4 |

| 7.497 | d | H-3 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Mass Spectrometry Data for 2-Chloro-5-(trifluoromethyl)pyridine

| m/z | Relative Intensity (%) | Fragment |

| 181 | 100.0 | [M]⁺ |

| 183 | 32.2 | [M+2]⁺ |

| 146 | 95.6 | [M-Cl]⁺ |

| 126 | 32.6 | [M-Cl-HF]⁺ |

| 69 | 15.9 | [CF₃]⁺ |

Ionization: Electron Ionization (EI), 75 eV[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not extensively published. However, the following represents a standard methodology for the spectroscopic analysis of a novel synthesized compound like 2-Chloro-5-(trifluoromethoxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Data Acquisition: Acquire a ¹H NMR spectrum to determine the number of distinct proton environments, their chemical shifts, coupling patterns, and integration. Subsequently, acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms. Further 2D NMR experiments, such as COSY and HSQC, can be performed to elucidate the complete molecular structure.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Direct infusion via a syringe pump can be used for high-purity samples.

-

Ionization: Employ an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The isotopic pattern, particularly for chlorine-containing compounds ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio), provides confirmation of the elemental composition. Fragmentation patterns are compared with known fragmentation rules and databases to deduce the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Characteristic bands for C-Cl, C-O, C-F, and pyridine ring vibrations would be expected for 2-Chloro-5-(trifluoromethoxy)pyridine.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Technical Guide: Solubility of 2-Chloro-5-(trifluoromethoxy)pyridine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Chloro-5-(trifluoromethoxy)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a survey of available qualitative data for the closely related analogue, 2-Chloro-5-(trifluoromethyl)pyridine, to offer valuable insights. Furthermore, this guide furnishes a detailed, established experimental protocol for the gravimetric determination of solubility, which can be readily applied to the title compound. A visual representation of the experimental workflow is also provided to facilitate procedural understanding.

Introduction to 2-Chloro-5-(trifluoromethoxy)pyridine

2-Chloro-5-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative of growing interest in medicinal chemistry and materials science. The introduction of a trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction conditions, purification strategies, formulation development, and biological screening.

Compound Profile:

| Property | Value |

| Chemical Name | 2-Chloro-5-(trifluoromethoxy)pyridine |

| Molecular Formula | C₆H₃ClF₃NO |

| Molecular Weight | 197.54 g/mol |

| CAS Number | 1206972-45-3 |

| Physical Form | Colorless oil or liquid |

Solubility Profile

To provide a useful reference point for researchers, this section presents qualitative solubility data for 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3). This compound shares the 2-chloropyridine core but features a trifluoromethyl group instead of a trifluoromethoxy group. While the oxygen atom in the trifluoromethoxy group will influence polarity and hydrogen bonding potential, the general solubility trends are expected to share some similarities.

Table 1: Qualitative Solubility of 2-Chloro-5-(trifluoromethyl)pyridine

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ether | Soluble | [1] |

| Petroleum Ether | Soluble | [1] |

| Toluene | Soluble | [1] |

| Most Organic Solvents | Soluble | [2] |

| Water | Insoluble / Sparingly Soluble | [1][2] |

This qualitative data for the analogue suggests that 2-Chloro-5-(trifluoromethoxy)pyridine is likely to exhibit good solubility in a range of common organic solvents, particularly those with low to moderate polarity, and poor solubility in aqueous media.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the accurate determination of the solubility of 2-Chloro-5-(trifluoromethoxy)pyridine in a chosen organic solvent using the isothermal equilibrium (gravimetric) method. This method is considered a gold standard for its accuracy and directness.

Objective: To determine the saturation solubility of 2-Chloro-5-(trifluoromethoxy)pyridine in a specific organic solvent at a constant temperature.

Materials:

-

2-Chloro-5-(trifluoromethoxy)pyridine (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps or sealed ampoules

-

Temperature-controlled filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

Pre-weighed collection vials

-

Vacuum oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Chloro-5-(trifluoromethoxy)pyridine to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached. The required time may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter (also at the experimental temperature) into a pre-weighed collection vial. This step is crucial to remove any microscopic undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent completely from the solution. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solute or by using a rotary evaporator.

-

Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the vial containing the dry solid residue.

-

Calculation:

The solubility can be calculated using the following formula:

Solubility (g / 100 g solvent) = [ (Mass of vial with residue - Mass of empty vial) / (Mass of vial with solution - Mass of vial with residue) ] * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for 2-Chloro-5-(trifluoromethoxy)pyridine remains to be published, the qualitative information available for its structural analogue, 2-Chloro-5-(trifluoromethyl)pyridine, suggests a favorable solubility profile in common organic solvents. For researchers requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. Accurate solubility data is fundamental for the successful application of this versatile chemical intermediate in all areas of chemical research and development.

References

In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-(trifluoromethoxy)pyridine and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for information on the crystal structure of 2-Chloro-5-(trifluoromethoxy)pyridine. Following a comprehensive search of publicly available scientific literature and crystallographic databases, it must be reported that the specific crystal structure for 2-Chloro-5-(trifluoromethoxy)pyridine has not been determined or is not publicly available at this time.

However, significant data exists for the closely related analog, 2-Chloro-5-(trifluoromethyl)pyridine , which features a trifluoromethyl (-CF3) group in place of the trifluoromethoxy (-OCF3) group. This document provides a detailed overview of the available data for this analog to serve as a valuable reference for researchers in the field.

Part 1: 2-Chloro-5-(trifluoromethyl)pyridine - A Structural Analog

2-Chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4] Its physical and chemical properties are well-documented and are summarized below.

Physicochemical Properties

A compilation of the known physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₃N | [5][6][7][8] |

| Molecular Weight | 181.54 g/mol | [5][7][8] |

| CAS Number | 52334-81-3 | [5][6][7] |

| Appearance | White to yellowish crystalline low melting solid or colorless to light yellow transparent liquid | [4][7] |

| Melting Point | 32-34 °C (lit.) | [7][8][9] |

| Boiling Point | 152 °C | [7] |

| Density | 1.417 g/mL at 25 °C (lit.) | [7][8][9] |

| Flash Point | >230 °F (>110 °C) | [7] |

| InChI | 1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9,10)/h1-3H | [5][7][9] |

| InChIKey | JFZJMSDDOOAOIV-UHFFFAOYSA-N | [7][9] |

| SMILES | C1=CC(C(F)(F)F)=CN=C1Cl | [7][9] |

Part 2: Synthesis and Crystallization Protocols

While the specific crystallization protocol for producing single crystals of 2-Chloro-5-(trifluoromethyl)pyridine suitable for X-ray diffraction is not detailed in the available literature, several synthesis methods are described. The general procedure involves the chlorination and fluorination of a picoline precursor.[1][3] A representative synthesis workflow is outlined below.

General Synthesis Workflow

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine can be achieved through a multi-step process starting from 3-methylpyridine (3-picoline). A generalized workflow for this synthesis is depicted in the following diagram.

Caption: Generalized synthetic pathway for 2-Chloro-5-(trifluoromethyl)pyridine.

Experimental Details for a Key Synthetic Step: Fluorination

One of the critical steps in the synthesis is the conversion of 2-Chloro-5-(trichloromethyl)pyridine to the final trifluoromethyl product via fluorination.[7]

Reaction: 2-Chloro-5-(trichloromethyl)pyridine + HF → 2-Chloro-5-(trifluoromethyl)pyridine + 3HCl

Typical Reagents and Conditions:

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) or other sources like antimony trifluoride.

-

Catalyst: Often a transition metal-based catalyst may be used, particularly in vapor-phase reactions.

-

Reaction Type: This can be carried out in either a liquid or vapor phase.

-

Temperature: Vapor-phase reactions are typically conducted at high temperatures (>300 °C).[1]

Purification and Crystallization

The final product is often purified by distillation. For obtaining a solid, crystalline material, techniques such as recrystallization from a suitable solvent (e.g., ethanol) or melt crystallization can be employed. The solid form is described as a white to yellowish crystalline low melting solid.[7]

Part 3: Structural Information of Related Analogs

Although the crystal structure of 2-Chloro-5-(trifluoromethoxy)pyridine is unavailable, the crystallographic data for other halogenated pyridine derivatives have been reported. For instance, the crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been determined.[10] This molecule crystallizes in the monoclinic system with the space group P2₁/c.[10] The molecules in the crystal are linked by weak C-H···N intermolecular hydrogen bonds to form dimers.[10]

Similarly, the crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine has been elucidated.[11] This compound crystallizes in the orthorhombic system, with the space group Pbcm.[11]

The study of these related structures can provide insights into the potential packing and intermolecular interactions that might be expected in the crystal lattice of 2-Chloro-5-(trifluoromethoxy)pyridine.

Conclusion

At present, there is no publicly available crystallographic data for 2-Chloro-5-(trifluoromethoxy)pyridine. Researchers interested in the solid-state structure of this specific compound will likely need to perform their own single-crystal X-ray diffraction studies. The information provided herein on the synthesis and properties of the close analog, 2-Chloro-5-(trifluoromethyl)pyridine, along with crystallographic details of other related compounds, is intended to serve as a useful resource for such future investigations.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 8. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Chloro-5-(trifluoromethoxy)pyridine

Introduction

2-Chloro-5-(trifluoromethoxy)pyridine and its analogues are important intermediates in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of their thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and processing, as well as for predicting potential degradation products. This guide provides an overview of the known thermal properties of the analogous 2-Chloro-5-(trifluoromethyl)pyridine, details common experimental protocols for thermal analysis, and outlines the expected decomposition products.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₃N | [1][2] |

| Molecular Weight | 181.54 g/mol | [1][2] |

| Melting Point | 32-34 °C | [1] |

| Boiling Point | 152 °C | [3] |

| Density | 1.417 g/mL at 25 °C | [1] |

| Flash Point | 113 °C (closed cup) | [4] |

| Appearance | White to yellowish crystalline low melting solid | [3] |

Thermal Stability and Decomposition

While specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 2-Chloro-5-(trifluoromethoxy)pyridine is not available in the reviewed literature, safety data for 2-Chloro-5-(trifluoromethyl)pyridine indicates that the compound is stable under normal handling and storage conditions.[5] However, it will decompose at elevated temperatures.

A study on halogenated azidopyridines, which share structural similarities, showed decomposition onset temperatures between 119 and 135 °C as determined by DSC.[6] This suggests that compounds with a halogenated pyridine ring can be thermally sensitive.

Hazardous Decomposition Products

Upon thermal decomposition, 2-Chloro-5-(trifluoromethyl)pyridine is expected to release a variety of hazardous gases. These products are formed from the breakdown of the pyridine ring and the release of its substituents.

Table 2: Hazardous Decomposition Products of 2-Chloro-5-(trifluoromethyl)pyridine

| Decomposition Product | Chemical Formula | Reference |

| Carbon Oxides (CO, CO₂) | CO, CO₂ | [5][7] |

| Hydrogen Chloride | HCl | [5][7] |

| Hydrogen Fluoride | HF | [5][7] |

| Nitrogen Oxides (NOx) | NOx | [7] |

The presence of these toxic and corrosive gases necessitates that all thermal experiments be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of 2-Chloro-5-(trifluoromethoxy)pyridine, a series of standard thermal analysis techniques should be employed. The following are generalized protocols based on best practices for the analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed sample (typically 1-5 mg) of 2-Chloro-5-(trifluoromethoxy)pyridine into a tared TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 1-5 mg) of 2-Chloro-5-(trifluoromethoxy)pyridine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic peaks will indicate melting, while sharp exothermic peaks at higher temperatures are indicative of decomposition. The onset temperature of the exotherm provides information on the thermal stability.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Perform a TGA experiment as described in section 4.1.

-

As the sample decomposes, the evolved gases are carried by the purge gas into the MS or FTIR for analysis.

-

The resulting mass spectra or infrared spectra can be used to identify the decomposition products in real-time as a function of temperature.

Visualizations

The following diagrams illustrate a typical workflow for thermal analysis and the general decomposition process of a halogenated pyridine.

Caption: A typical experimental workflow for the thermal analysis of a chemical compound.

Caption: Inputs and outputs of the thermal decomposition of 2-Chloro-5-(trifluoromethyl)pyridine.

Conclusion

While specific experimental data on the thermal stability and decomposition of 2-Chloro-5-(trifluoromethoxy)pyridine remains elusive in the current literature, the information available for the analogous 2-Chloro-5-(trifluoromethyl)pyridine provides a valuable framework for understanding its likely behavior. The primary thermal hazards are associated with the liberation of toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride. For a precise determination of its thermal properties, rigorous experimental analysis using TGA, DSC, and EGA is strongly recommended. The protocols and workflows outlined in this guide provide a solid foundation for researchers to safely and effectively characterize the thermal stability of this and other related halogenated pyridine compounds.

References

- 1. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-trifluoromethylpyridine CAS#: 52334-81-3 [amp.chemicalbook.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

The Dawn of a Privileged Moiety: A Technical Guide to the Discovery and First Synthesis of Trifluoromethoxylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in modern medicinal and agricultural chemistry. Its introduction into molecular scaffolds can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced efficacy and improved pharmacokinetic profiles. Pyridine rings, being a cornerstone of many pharmaceuticals and agrochemicals, are prime candidates for trifluoromethoxylation. This technical guide delves into the core of the discovery and the first successful synthetic routes toward trifluoromethoxylated pyridines, providing a foundational understanding for researchers in drug discovery and development.

The initial forays into the synthesis of aryl trifluoromethyl ethers date back to the mid-20th century. Building upon the foundational work of Yagupol'skii in 1955 on the preparation of trifluoromethoxyarenes from anisoles via a chlorination-fluorination sequence, chemists began to explore the extension of this methodology to heteroaromatic systems like pyridine. However, the electron-deficient nature of the pyridine ring presented significant synthetic challenges.

The Classical Approach: A Multi-Step Synthesis

The first successful and general approach to trifluoromethoxylated pyridines, particularly those bearing an activating chloro-substituent, was a multi-step sequence. This classical method, refined over the years, remains a fundamental concept in the synthesis of these compounds. The overall transformation begins with a readily available hydroxypyridine and proceeds through key intermediates.

Experimental Workflow: Classical Synthesis of Chloro-Substituted Trifluoromethoxylated Pyridines

Classical three-step synthesis of trifluoromethoxylated pyridines.

Detailed Experimental Protocols

The following protocols are based on the methods developed for the synthesis of chloro-substituted trifluoromethoxylated pyridines, which represent the foundational chemistry in this field.[1] The presence of a chlorine atom on the pyridine ring was found to be critical for the success of this classical approach.[2]

Step 1: Synthesis of Pyridyl Chlorothionoformates

This initial step converts the hydroxyl group of a substituted hydroxypyridine into a chlorothionoformate, a reactive intermediate primed for subsequent transformations.

Example: Synthesis of 2-Chloro-6-(chlorothionoformyloxy)pyridine [1]

-

Materials: 2-Chloro-6-hydroxypyridine, thiophosgene (CSCl₂), 5% aqueous sodium hydroxide (NaOH), chloroform (CHCl₃), 1N hydrochloric acid (HCl).

-

Procedure: A solution of 2-chloro-6-hydroxypyridine (5.0 g, 39 mmol) in 5% aqueous sodium hydroxide (34 mL) is prepared in a flask and cooled to 0°C. To this vigorously stirred solution, thiophosgene (4.5 g, 3.0 mL, 39 mmol) in chloroform (24 mL) is added dropwise. The reaction mixture is stirred vigorously for 2 hours at 0°C.

-

Work-up: The mixture is extracted with chloroform (3 x 20 mL). The combined organic layers are washed with 1N hydrochloric acid (20 mL) and water (20 mL), then dried over sodium sulfate and filtered. The resulting filtrate containing the pyridyl chlorothionoformate is used directly in the next step.

Step 2: Chlorination to Trichloromethoxypyridines

The chlorothionoformate intermediate is then chlorinated to form the corresponding trichloromethoxy derivative.

Example: Synthesis of 2-Chloro-6-trichloromethoxypyridine [1]

-

Materials: Filtrate from Step 1, elemental chlorine (Cl₂).

-

Procedure: The chloroform filtrate containing 2-chloro-6-(chlorothionoformyloxy)pyridine is saturated with chlorine gas at 25°C. The reaction is monitored for a slight warming of the reaction mixture, indicating the progression of the chlorination. The resulting solution containing the trichloromethoxy intermediate is then concentrated for the final step.

Step 3: Fluorination to Trifluoromethoxylated Pyridines

This final, crucial step involves a halogen exchange reaction, converting the trichloromethoxy group to the desired trifluoromethoxy group using a Swarts-type reaction.

Example: Synthesis of 2-Chloro-6-trifluoromethoxypyridine [1]

-

Materials: 2-Chloro-6-trichloromethoxypyridine, antimony trifluoride (SbF₃), antimony pentachloride (SbCl₅), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), 20% aqueous potassium fluoride (KF).

-

Procedure: A molten mixture of antimony trifluoride (8.7 g, 47.7 mmol) and a catalytic amount of antimony pentachloride (1.0 g, 0.45 mL, 3.6 mmol) is heated to 120°C. To this, 2-chloro-6-trichloromethoxypyridine (5.9 g, 23.8 mmol) is added dropwise. The reaction mixture is then heated to 150°C and stirred for 3 hours.

-

Work-up: After cooling to 0°C, the reaction mixture is dissolved in dichloromethane (100 mL). The solution is carefully quenched with a saturated aqueous solution of sodium bicarbonate (100 mL) followed by 20% aqueous potassium fluoride (50 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are dried and concentrated to yield the crude product, which is then purified by distillation.

Quantitative Data

The following table summarizes the key quantitative data for representative chloro-substituted trifluoromethoxylated pyridines synthesized via the classical method.

| Compound | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Chloro-6-trifluoromethoxypyridine | 2-Chloro-6-trichloromethoxypyridine | SbF₃, SbCl₅ | 150 | 3 | Not specified |

| 2,6-Dichloro-3-trifluoromethoxypyridine | 2,6-Dichloro-3-trichloromethoxypyridine | SbF₃, SbCl₅ | 150 | 5 | Not specified |

Note: Specific yield data from the earliest reports are often not available. The provided information is based on patent literature describing the process.[1]

Synthesis of Unsubstituted Trifluoromethoxylated Pyridines

The synthesis of the parent, unsubstituted trifluoromethoxylated pyridines presented a greater challenge, as the classical chlorination-fluorination method was less effective without the activating chloro-substituent. More modern methods have since been developed to access these important building blocks. One notable contemporary approach involves a radical O-trifluoromethylation followed by an OCF₃-migration reaction pathway, allowing for the synthesis of a wider range of functionalized pyridines under milder conditions.

Conclusion

The discovery and initial synthesis of trifluoromethoxylated pyridines were rooted in the extension of classical chlorination-fluorination strategies developed for arenes. While challenging, these early multi-step methods laid the groundwork for accessing this now-privileged class of compounds. The foundational understanding of these synthetic pathways, including the critical role of activating groups and the harsh reaction conditions required, provides valuable context for appreciating the advancements in modern synthetic methodologies that have made these valuable building blocks more readily accessible to researchers in drug discovery and development. The continued exploration of novel and more efficient synthetic routes to trifluoromethoxylated pyridines will undoubtedly fuel further innovation in the design of next-generation pharmaceuticals and agrochemicals.

References

The Trifluoromethoxy Group on a Pyridine Ring: An In-depth Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group onto a pyridine ring imparts a unique combination of electronic and steric properties that are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of the reactivity of trifluoromethoxy-substituted pyridines, focusing on nucleophilic and electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Electronic and Steric Properties of the Trifluoromethoxy Group

Sterically, the trifluoromethoxy group is larger than a methoxy group and can influence the accessibility of adjacent positions on the pyridine ring to incoming reagents.

Synthesis of Trifluoromethoxy-Substituted Pyridines

The synthesis of trifluoromethoxylated pyridines can be challenging. One common strategy involves the trifluoromethoxylation of a pre-functionalized pyridine ring. A scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines has been reported.[1] Some synthetic routes may require the presence of a chlorine atom on the pyridine ring to facilitate the introduction of the trifluoromethoxy group.[1]

Reactivity Profile

The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Pyridines bearing a trifluoromethoxy group are highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halogen) is present at the 2- or 4-position. The electron-withdrawing -OCF₃ group, in concert with the ring nitrogen, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.

General Reaction Scheme:

References

The Trifluoromethoxy-Substituted Pyridine Core: A Gateway to Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into the pyridine scaffold has emerged as a powerful tool in modern medicinal chemistry and agrochemical research. This unique structural motif bestows a range of desirable physicochemical properties upon parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, often leading to significant improvements in biological activity.[1] This technical guide provides a comprehensive overview of the potential biological activities of trifluoromethoxy-substituted pyridines and their trifluoromethyl analogues, with a focus on their applications in oncology, agriculture, and infectious disease.

Anticancer Activity

Trifluoromethoxy- and trifluoromethyl-substituted pyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Kinase Inhibition

Several derivatives have been shown to target receptor tyrosine kinases that are overexpressed or mutated in various cancers.[1]

Pexidartinib , a notable example, is an inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[2] By blocking CSF-1R, pexidartinib disrupts the signaling cascade that leads to the proliferation and survival of tumor-associated macrophages, a key component of the tumor microenvironment.[3][4][5][6]

Another critical target is the Epidermal Growth Factor Receptor (EGFR) .[1] Overactivation of the EGFR pathway is a hallmark of many cancers.[2][7][8][9] Trifluoromethyl-substituted pyrimidine derivatives have been developed as potent EGFR inhibitors, demonstrating significant anti-proliferative activity against various tumor cell lines.[6]

Nuclear Export Inhibition

Selinexor , a selective inhibitor of nuclear export (SINE), targets the protein Exportin 1 (XPO1 or CRM1).[10][11][12] XPO1 is overexpressed in many cancers and mediates the transport of tumor suppressor proteins from the nucleus to the cytoplasm, rendering them inactive.[10][11][12] Selinexor blocks this process, leading to the nuclear accumulation of tumor suppressors and subsequent cancer cell apoptosis.[10][11][12]

Quantitative Anticancer Data

| Compound Class | Target | Cell Line | Activity (IC₅₀) | Reference |

| Trifluoromethyl-substituted pyrimidine | EGFR | H1975 | 2.27 µM | |

| Trifluoromethyl-substituted pyrimidine | EGFR | A549 | 0.35 µM | [6] |

| Thiazolo[4,5-d]pyrimidine | - | C32 Melanoma | 24.4 µM | [13] |

| Thiazolo[4,5-d]pyrimidine | - | A375 Melanoma | 25.4 µM | [13] |

| Pexidartinib | CSF-1R | - | 13 nM | [2] |

Agrochemical Applications

Trifluoromethoxy- and trifluoromethyl-substituted pyridines are extensively used in the agrochemical industry as herbicides, insecticides, and fungicides.

Herbicidal Activity

These compounds can act as potent herbicides by inhibiting essential plant enzymes.

-

Protoporphyrinogen Oxidase (PPO) Inhibitors : PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[14] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[15][16]

-

Acetyl-CoA Carboxylase (ACCase) Inhibitors : Herbicides like Fluazifop-p-butyl inhibit ACCase, an enzyme crucial for fatty acid synthesis in grasses.[17][18][19][20] This disruption of lipid production leads to the failure of cell membrane integrity, particularly in rapidly growing meristematic tissues.[17][20]

Quantitative Herbicidal Data

| Compound Class | Target | Weed Species | Activity (ED₅₀/IC₅₀) | Reference |

| α-trifluoroanisole derivative | PPO | Abutilon theophrasti | ED₅₀ = 13.32 g a.i./hm² | [12] |

| α-trifluoroanisole derivative | PPO | Amaranthus retroflexus | ED₅₀ = 5.48 g a.i./hm² | [12] |

| Phenoxypyridine-2-pyrrolidinone | PPO | PPO enzyme | IC₅₀ = 0.041 mg/L | [21] |

Insecticidal Activity

Trifluoromethyl-substituted pyridines have been developed into successful commercial insecticides. Their mechanisms of action often involve disruption of the insect's nervous system or developmental processes. For instance, some act as chordotonal organ modulators , interfering with an insect's sense of hearing, balance, and coordination, which leads to cessation of feeding and eventual death.[21][22][23][24][25]

Quantitative Insecticidal Data

| Compound Class | Target Pest | Activity (LC₅₀) | Reference |

| Trifluoromethyl pyridine derivative | Mythimna separata | 30.8 mg L⁻¹ | [15] |

| Trifluoromethyl pyridine derivative | Mythimna separata | 38.5 mg L⁻¹ | [15] |

| Pyridine derivative | Aphis craccivora (nymphs) | 0.080 mg/L | [19] |

| Pyridine derivative | Aphis craccivora (nymphs) | 0.098 mg/L | [19] |

Antimicrobial Activity

The trifluoromethoxy and trifluoromethyl moieties have also been incorporated into molecules with promising antifungal and antibacterial properties.

Antifungal Activity

Derivatives have shown efficacy against various pathogenic fungi. For instance, trifluoromethoxy-substituted chalcones have demonstrated potent activity against Candida albicans and Aspergillus niger.[26]

Quantitative Antifungal Data

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

| Trifluoromethoxy-substituted chalcone | Candida albicans | Lower than fluconazole | [14] |

| Trifluoromethyl-substituted chalcone | Candida albicans | Lower than fluconazole | [14] |

| Pyrazolo[3,4-b]pyridine | Candida albicans | Good activity | [27] |

| Pyrazolo[3,4-b]pyridine | Cryptococcus neoformans | Good activity | [27] |

Experimental Protocols

Synthesis of Trifluoromethyl-Substituted Pyrimidine Derivatives

A general procedure for the synthesis of certain trifluoromethyl-substituted pyrimidine derivatives involves the reaction of a substituted aminothiophene-2-carboxamide with 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

-

Step 1: A mixture of the aminothiophene-2-carboxamide (1.0 eq) and 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.2 eq) in a suitable solvent (e.g., isopropanol) is stirred at room temperature.

-

Step 2: A base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), is added, and the reaction mixture is heated to reflux for a specified time (e.g., 12 hours).

-

Step 3: After cooling, the resulting solid is filtered, washed with a solvent like ethyl acetate, and dried to yield the intermediate product.

-

Step 4: This intermediate is then reacted with a substituted aniline (1.2 eq) in a solvent like isopropanol, often with the addition of an acid catalyst (e.g., a few drops of concentrated HCl).

-

Step 5: The mixture is heated to reflux for a specified period (e.g., 12 hours).

-

Step 6: Upon cooling, the precipitate is filtered, washed with a solvent, and purified, for example, by recrystallization from a solvent system like DMF/water, to afford the final product.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a solvent like DMSO, with a final concentration not exceeding a certain percentage to avoid solvent toxicity) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains can be determined using the broth microdilution method.

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungus is prepared in a sterile medium (e.g., RPMI-1640) and adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compounds are serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculation: The standardized fungal inoculum is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control (no compound).

Herbicidal Bioassay (Seed Germination and Growth Inhibition)

The herbicidal activity of the compounds can be assessed by their effect on the germination and growth of weed species.

-

Sample Preparation: Test compounds are dissolved in a suitable solvent and then diluted to various concentrations in a growth medium or applied to a solid support like filter paper.

-

Seed Plating: Seeds of the target weed species are surface-sterilized and placed on the treated filter paper in petri dishes or in pots containing treated soil.[5][23]

-

Incubation: The petri dishes or pots are incubated under controlled conditions of light and temperature for a specific period.[5]

-

Evaluation: The percentage of seed germination, root length, and shoot length are measured and compared to a control group (treated with solvent only).[16] The GR₅₀ (the dose required to cause a 50% reduction in plant growth) can be calculated.

Conclusion

Trifluoromethoxy-substituted pyridines and their analogues represent a privileged chemical scaffold with a remarkable diversity of biological activities. Their unique physicochemical properties make them valuable building blocks in the design and development of novel pharmaceuticals and agrochemicals. The examples provided in this guide highlight their potential in treating cancer, controlling agricultural pests, and combating microbial infections. Further exploration of this chemical space is likely to yield new and improved therapeutic and crop protection agents.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. antbioinc.com [antbioinc.com]

- 3. researchgate.net [researchgate.net]

- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pexidartinib Hydrochloride? [synapse.patsnap.com]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. oncotarget.com [oncotarget.com]

- 11. What is the mechanism of Selinexor? [synapse.patsnap.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Fluazifop-P-butyl|ACCase Inhibitor Herbicide [benchchem.com]

- 14. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 16. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 17. invasive.org [invasive.org]

- 18. iskweb.co.jp [iskweb.co.jp]

- 19. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. irac-online.org [irac-online.org]

- 23. irac-online.org [irac-online.org]

- 24. petani-sejahtera.basf.co.id [petani-sejahtera.basf.co.id]

- 25. irac-online.org [irac-online.org]

- 26. youtube.com [youtube.com]

- 27. benchchem.com [benchchem.com]

Safety and Handling Precautions for 2-Chloro-5-(trifluoromethoxy)pyridine: An In-depth Technical Guide

This technical guide provides comprehensive safety and handling information for 2-Chloro-5-(trifluoromethyl)pyridine, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

2-Chloro-5-(trifluoromethyl)pyridine is classified as a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] This compound is a combustible liquid and can cause damage to organs, specifically the central nervous system, liver, and peripheral nervous system, through prolonged or repeated exposure.[2]

GHS Hazard Classification:

| Category | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 1) | H370: Causes damage to organs (Central Nervous System)[2] |

| Specific Target Organ Toxicity — Repeated Exposure (Category 1) | H372: Causes damage to organs (Liver, Central and Peripheral Nervous System) through prolonged or repeated exposure[2] |

| Flammable Liquids (Category 4) | H227: Combustible liquid[2] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine.

| Property | Value |

| Molecular Formula | C6H3ClF3N[1][3] |

| Molecular Weight | 181.54 g/mol [3] |

| Appearance | Colorless to light yellow liquid or crystal; white to yellowish crystalline low melting solid[2][4] |

| Melting Point | 29 - 34 °C (84.2 - 93.2 °F)[5] |

| Boiling Point | 152 °C (305.6 °F) at 760 mmHg[5] |

| Density | 1.417 g/mL at 25 °C |

| Flash Point | 65 °C (149 °F)[5] |

| Odor | Solvent-like[2] |

Toxicological Information

The toxicological data for 2-Chloro-5-(trifluoromethyl)pyridine is summarized below.

| Route of Exposure | Toxicological Data |

| Oral | ATE US (oral): 500.000 mg/kg body weight[1] |

| LD50 Oral: 750 mg/kg (Worst case assumed based on intraperitoneal LD50)[2] | |

| Intraperitoneal | LD50 Intraperitoneal - mouse: 750 mg/kg[2] |

| Dermal | LD50 Dermal - Rat: Not available[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 2-Chloro-5-(trifluoromethyl)pyridine are not explicitly provided in the searched documents. The listed LD50 values are based on standard acute toxicity testing methodologies. For instance, the oral LD50 in rodents is typically determined by administering graded doses of the substance to groups of animals and observing the mortality over a specified period.

Safe Handling and Storage

Handling

-

Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][2]

-

Personal Protective Equipment (PPE) :

-

General Hygiene : Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2] Contaminated clothing should be laundered before reuse.[2]

Storage

-

Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

Emergency Procedures

-

In case of Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

In case of Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

-

In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

In case of Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

-

Spill Response : Evacuate unnecessary personnel. Ensure adequate ventilation. For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For large spills, dike for recovery or absorb with appropriate material.[1] Spills should be handled by trained personnel equipped with appropriate respiratory and eye protection.[2]

Visualized Workflows and Relationships

Caption: Safe Handling Workflow.

Caption: Hierarchy of Controls.

References

IUPAC name and synonyms for 2-Chloro-5-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)pyridine, a fluorinated pyridine derivative of interest in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and key characterization data.

Chemical Identity and Synonyms

The compound with the CAS Number 1206972-45-3 is formally identified by its IUPAC name and a known synonym.[1]

-

IUPAC Name: 2-Chloro-5-(trifluoromethoxy)pyridine

-

Synonym: 6-chloro-3-pyridinyl trifluoromethyl ether